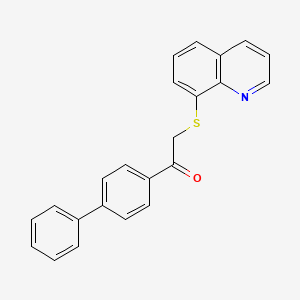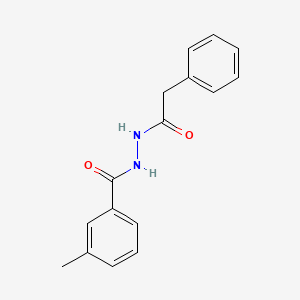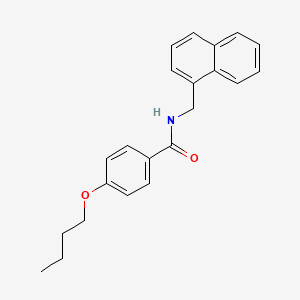
1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone
Descripción general
Descripción
1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone, commonly known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) on the endothelin A receptor (ETA). ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer.
Mecanismo De Acción
BQ-123 selectively blocks the action of 1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone on the ETA receptor, which is primarily expressed in vascular smooth muscle cells. By blocking the ETA receptor, BQ-123 prevents the vasoconstrictor and mitogenic effects of this compound, leading to vasodilation and inhibition of cell proliferation.
Biochemical and physiological effects:
BQ-123 has been shown to improve endothelial function, reduce blood pressure, prevent vascular remodeling, inhibit tumor growth, angiogenesis and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BQ-123 in lab experiments are its high selectivity for the ETA receptor, its ability to block the action of 1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone, and its potential therapeutic applications in cardiovascular diseases and cancer. The limitations of using BQ-123 in lab experiments are its high cost, the need for specialized equipment and expertise for synthesis, and the potential for off-target effects.
Direcciones Futuras
1. Development of more potent and selective ETA receptor antagonists.
2. Investigation of the role of 1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone and ETA receptor in other diseases such as pulmonary hypertension, renal failure, and diabetes.
3. Development of novel drug delivery systems for BQ-123 to improve its efficacy and reduce its side effects.
4. Exploration of the potential of BQ-123 as a diagnostic tool for detecting ETA receptor expression in tumors.
5. Investigation of the potential of BQ-123 as a combination therapy with other drugs for the treatment of cardiovascular diseases and cancer.
Aplicaciones Científicas De Investigación
BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. In cardiovascular diseases, BQ-123 has been shown to improve endothelial function, reduce blood pressure, and prevent vascular remodeling. In cancer, BQ-123 has been shown to inhibit tumor growth, angiogenesis, and metastasis.
Propiedades
IUPAC Name |
1-(4-phenylphenyl)-2-quinolin-8-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NOS/c25-21(16-26-22-10-4-8-20-9-5-15-24-23(20)22)19-13-11-18(12-14-19)17-6-2-1-3-7-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKZBWVGCKPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B3899662.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B3899667.png)

![N-[(4-bromophenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3899684.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899694.png)


![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B3899739.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899749.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide](/img/structure/B3899750.png)


![2-chloro-4,5-difluoro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B3899764.png)
